5-bromo-2-methyl-N-(propan-2-yl)aniline
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Overview
Description
5-bromo-2-methyl-N-(propan-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by a bromine atom at the 5th position, a methyl group at the 2nd position, and an isopropyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(propan-2-yl)aniline typically involves the bromination of 2-methyl-N-(propan-2-yl)aniline. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
5-bromo-2-methyl-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for research in pharmacology and toxicology.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(propan-2-yl)aniline: Lacks the bromine atom, which may result in different reactivity and applications.
5-chloro-2-methyl-N-(propan-2-yl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-bromo-2-methyl-N-(ethyl)aniline: Similar structure but with an ethyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness
5-bromo-2-methyl-N-(propan-2-yl)aniline is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the isopropyl group, which can influence its steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
5-bromo-2-methyl-N-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCIFOLLNHTFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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